molecular formula C9H10F2O2 B11940435 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol

2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol

Cat. No.: B11940435
M. Wt: 188.17 g/mol
InChI Key: ISFCVJGNLBFSOB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol typically involves the reaction of 4-methoxybenzaldehyde with difluoromethyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2,2-difluoro-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

ISFCVJGNLBFSOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)F)O

Origin of Product

United States

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